1-Pentyl-pyrrole-2,5-dione
Overview
Description
1-Pentyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol. This compound has gained attention in scientific research due to its unique properties and potential implications in various fields.
Mechanism of Action
Target of Action
The primary target of 1-Pentyl-pyrrole-2,5-dione is mesenchymal stem cells (MSCs). The compound has been shown to induce the expression of CD31, a marker of endothelial cells, in MSCs . This suggests that this compound may play a role in the differentiation of MSCs into functional endothelial cells .
Mode of Action
It is known that the compound induces the expression of cd31 in mscs . This suggests that this compound may interact with specific receptors or signaling pathways in MSCs to promote their differentiation into endothelial cells .
Biochemical Pathways
The induction of cd31 expression suggests that the compound may affect the signaling pathways involved in cell differentiation
Result of Action
This compound has been shown to facilitate the rapid endothelialization of injured blood vessels . This is achieved through the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . MDFECs have been shown to inhibit the formation of neointima, a thickening of the blood vessel wall that can lead to vascular diseases such as atherosclerosis and restenosis .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-Pentyl-pyrrole-2,5-dione is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It has been found that this compound interacts with human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
Cellular Effects
This compound has been shown to have effects on mesenchymal stem cells (MSCs). It has been reported that this compound-based small molecule-generated mesenchymal stem cell-derived functional endothelial cells (MDFECs) facilitated rapid transmural coverage of injured blood vessels .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for the biological activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties . This suggests that the effects of this compound can change over time under certain conditions.
Metabolic Pathways
It is known that pyrrolidine-2,5-diones, the class of compounds to which this compound belongs, are involved in a variety of biochemical reactions .
Preparation Methods
The synthesis of 1-Pentyl-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid at 60°C for 5 hours . This method provides yields ranging from 40% to 95% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Pentyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pentyl-pyrrole-2,5-dione has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Comparison with Similar Compounds
1-Pentyl-pyrrole-2,5-dione can be compared with other similar compounds, such as:
Pyrrole: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Indole: Another nitrogen-containing heterocycle with significant biological and clinical applications.
Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of biologically active compounds.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
1-pentylpyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h5-6H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQOPAKOZMIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400206 | |
Record name | 1-Pentyl-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19775-00-9 | |
Record name | 1-Pentyl-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-pentyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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